2,6-Bis(thiocyanatomethyl)-4-methylanisole

描述

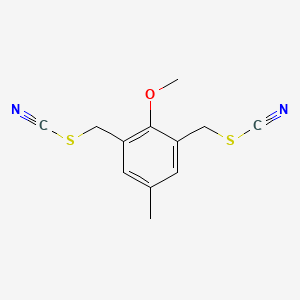

2,6-Bis(thiocyanatomethyl)-4-methylanisole (CAS No. 99007-90-6) is a methyl-substituted anisole derivative with thiocyanatomethyl groups at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₂H₁₂N₂OS₂, and it has been identified in studies investigating allelopathic effects in plants, where it demonstrated herbicidal activity . The compound’s structure combines a methoxy group at the 4-position with thiocyanate-functionalized methyl groups at the 2,6-positions, which may confer unique physicochemical and biological properties compared to simpler anisole derivatives.

属性

IUPAC Name |

[2-methoxy-5-methyl-3-(thiocyanatomethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-9-3-10(5-16-7-13)12(15-2)11(4-9)6-17-8-14/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSPVKPPHKGIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CSC#N)OC)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373504 | |

| Record name | (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-38-8 | |

| Record name | (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-38-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(thiocyanatomethyl)-4-methylanisole typically involves the reaction of 2,6-dimethyl-4-methylanisole with thiocyanate reagents under specific conditions. One common method involves the use of a thiocyanogen source, such as ammonium thiocyanate, in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

2,6-Bis(thiocyanatomethyl)-4-methylanisole can undergo various chemical reactions, including:

Oxidation: The thiocyanate groups can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the thiocyanate groups can yield amine derivatives.

Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted anisole derivatives, depending on the nucleophile used.

科学研究应用

2,6-Bis(thiocyanatomethyl)-4-methylanisole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,6-Bis(thiocyanatomethyl)-4-methylanisole involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of biological molecules or materials. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogues include:

4-Methylanisole (C₈H₁₀O): A simpler derivative with a methoxy group at the 4-position and a methyl group. Unlike the target compound, 4-methylanisole lacks thiocyanate substituents and is associated with reduced toxicity compared to phenolic precursors due to the absence of reactive quinone methide intermediates . It is also implicated in insect behavior, such as host-finding in C. hederae .

2,6-Bis(bromomethyl)-4-methylanisole : Synthesized via Friedel-Crafts aroylation, this compound replaces thiocyanate groups with bromine. Bromomethyl derivatives are typically intermediates in organic synthesis, with higher reactivity due to bromine’s electrophilic nature .

Methylene bis thiocyanate (C₃H₂N₂S₂): A simpler thiocyanate-containing compound used as a biocide.

Key Structural Differences

Physicochemical Properties

- Polarity and Solubility: The thiocyanatomethyl groups increase polarity compared to non-functionalized anisoles (e.g., 4-methylanisole), likely enhancing solubility in polar solvents.

- Stability : Thiocyanates are susceptible to hydrolysis under acidic or alkaline conditions, which may limit the environmental persistence of the target compound compared to brominated analogues .

生物活性

Overview

2,6-Bis(thiocyanatomethyl)-4-methylanisole is an organic compound notable for its unique structure, which includes two thiocyanate groups attached to a methylanisole core. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 206559-38-8

The presence of thiocyanate groups contributes to its reactivity and biological activity. These groups can undergo various chemical reactions, such as oxidation and substitution, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to the reactivity of its thiocyanate groups. These groups can participate in nucleophilic reactions and form complexes with biological molecules, potentially modulating their activity. The exact mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Interaction with Cellular Targets : By forming covalent bonds with proteins or nucleic acids, it may alter their function.

Biological Activity Data

Research has indicated several biological activities associated with this compound. Below is a summary of findings from various studies:

| Activity | Findings |

|---|---|

| Antimicrobial | Exhibited significant antibacterial activity against Gram-positive bacteria. |

| Anticancer | Showed cytotoxic effects on cancer cell lines, including melanoma and prostate cancer cells. |

| Mechanism of Action | Potentially inhibits tubulin polymerization similar to other anticancer agents. |

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of thiocyanate-containing compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of common antibiotics.

- Anticancer Properties : A preliminary investigation into the anticancer effects revealed that the compound could induce apoptosis in melanoma cells through the activation of caspase pathways. The IC50 values were significantly lower than those observed for traditional chemotherapeutic agents.

Comparative Analysis

When compared to similar compounds, such as other thiocyanate derivatives or methoxybenzoyl compounds, this compound stands out due to its dual thiocyanate functionality which enhances its reactivity and potential bioactivity.

| Compound | Key Features |

|---|---|

| This compound | Dual thiocyanate groups; significant antimicrobial and anticancer activity. |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Inhibitory action on tubulin; different structural framework leads to varied activity profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。